molecular formula C9H11F2NO B1451611 2-(3,5-difluorophenoxy)-N-methylethanamine CAS No. 706809-58-7

2-(3,5-difluorophenoxy)-N-methylethanamine

Cat. No. B1451611
M. Wt: 187.19 g/mol
InChI Key: DTGDWNSQLOQDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,5-difluorophenoxy)-N-methylethanamine” is a chemical compound that contains fluorine atoms. It is related to other compounds such as 2-[(3,5-Difluorophenoxy)methyl]morpholine and {[2-(3,5-difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine . The exact properties and uses of this specific compound are not widely documented in the available literature.

Scientific Research Applications

Applications in Neuroscience and Pharmacology

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 exhibits high affinity as an orally active h-NK(1) receptor antagonist. It shows promising results in preclinical tests related to emesis and depression due to its long central duration of action and significant water solubility (Harrison et al., 2001).

Applications in Organic Chemistry and Material Science

N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives demonstrate inhibitory activities against secretory phospholipase A₂, with one compound particularly effective with an IC₅₀ value of 90 µM, indicating potential applications in therapeutic interventions (Nakayama et al., 2011).

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives showcase their utility as molecular wires with significant structural and optoelectronic properties. The OXD units exhibit electron-withdrawing effects, and their derivatives have potential applications in electronic devices due to their redox, structural, and optoelectronic characteristics (Wang et al., 2006).

Applications in Material Engineering and Fluorination Chemistry

Fluorinated diamine N-[2-[(2-aminoethyl) amino]ethyl]-perfluoro-2,5-dimethyl-3,6-dioxa-nonanamide (FDETA) is utilized in the synthesis of fluorinated polyurethanes. These materials show improved surface properties and thermal stability, indicating potential applications in coatings and industrial materials (Shi et al., 2018).

properties

IUPAC Name

2-(3,5-difluorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDWNSQLOQDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-difluorophenoxy)-N-methylethanamine

Synthesis routes and methods

Procedure details

A mixture of methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester (1.2 g, 4.76 mmol), THF (30 ml) and 40% aqueous monomethylamine (30 ml) was heated under reflux for 8 hours. The reaction mixture was poured on water and extracted 3 times with diethyl ether (3×20 ml). The orghanic phase was washed with water, dried over magnesium sulfate and concentrated to dryness. The residue was chromatographed on silicagel eluting with methylene chloride-methanol (9-1) to give [2-(3,5-difluoro-phenoxy)-ethyl]-methyl-amine (0.63 g, 71%).
Name
methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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